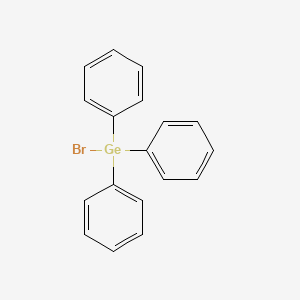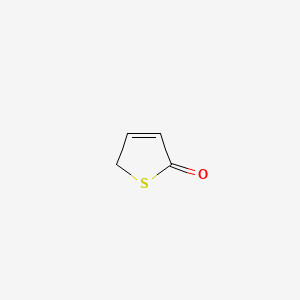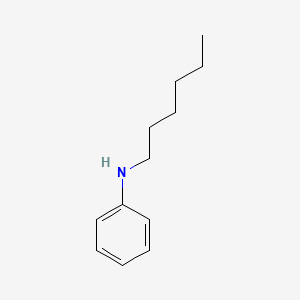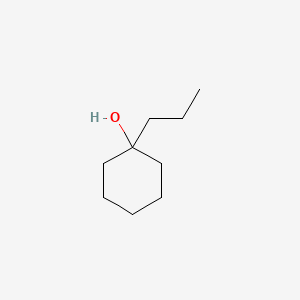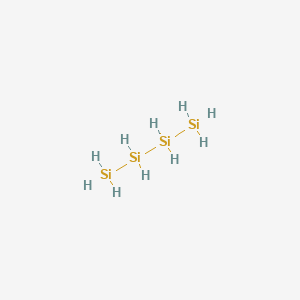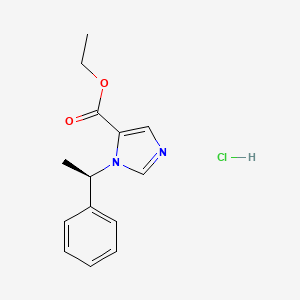
依托咪酯盐酸盐
描述
Etomidate hydrochloride is a short-acting intravenous anesthetic agent primarily used for the induction of general anesthesia and sedation during short procedures such as reduction of dislocated joints, tracheal intubation, cardioversion, and electroconvulsive therapy . It is an imidazole derivative that was initially developed as an antifungal agent but was later found to have potent hypnotic properties .
科学研究应用
Etomidate hydrochloride has a wide range of scientific research applications:
作用机制
Target of Action
Etomidate hydrochloride primarily targets the Gamma-Aminobutyric Acid (GABA) receptors in the brain . GABA is the main inhibitory neurotransmitter in the Central Nervous System (CNS) and plays a vital role in regulating neuronal activity .
Mode of Action
Etomidate acts as a positive allosteric modulator on the GABA type A receptor, enhancing the effect of the inhibitory neurotransmitter GABA . It binds at a distinct binding site associated with a Cl- ionopore at the GABA A receptor, increasing the duration of time for which the Cl- ionopore is open . This leads to increased chloride ion influx into neurons and subsequent hyperpolarization .
Biochemical Pathways
The primary biochemical pathway affected by etomidate is the GABAergic system . By enhancing the binding of GABA to its receptors, etomidate increases chloride ion influx into neurons. This results in hyperpolarization, which inhibits neuronal firing and leads to sedation, hypnosis, and anesthesia .
Pharmacokinetics
Etomidate has relatively large volumes of distribution and is rapidly metabolized by hepatic esterases into an inactive carboxylic acid through hydrolyzation . The terminal elimination half-life is 2.4–5h . After intravenous administration, etomidate redistributes rapidly in the body, and rapid elimination also occurs .
Result of Action
The primary result of etomidate’s action is the induction of sedation, hypnosis, and anesthesia . It induces unconsciousness within one circulation time, and recovery from a single dose is rapid with little residual depression .
Action Environment
The action of etomidate is influenced by various environmental factors. For instance, the drug’s efficacy can be affected by the patient’s physiological state, such as their cardiovascular stability. Etomidate stands out among other anesthetic agents by having a remarkably stable cardiorespiratory profile, producing no cardiovascular or respiratory depression . It suppresses the adrenocortical axis by inhibiting the enzyme 11β-hydroxylase, making the drug unsuitable for administration by a prolonged infusion or to critically ill patients .
生化分析
Biochemical Properties
Etomidate hydrochloride acts as a positive allosteric modulator on the γ-aminobutyric acid type A (GABA A) receptor, enhancing the effect of the inhibitory neurotransmitter γ-aminobutyric acid . This interaction with GABA A receptors is the primary biochemical reaction involving etomidate hydrochloride .
Cellular Effects
Etomidate hydrochloride has a profound impact on various types of cells and cellular processes. It depresses the central nervous system (CNS) function via GABA, leading to a state of anesthesia . Unlike other anesthetics, etomidate hydrochloride does not induce analgesia .
Molecular Mechanism
Etomidate hydrochloride binds at a distinct binding site associated with a Cl- ionopore at the GABA A receptor, increasing the duration of time for which the Cl- ionopore is open . This prolongs the post-synaptic inhibitory effect of GABA in the thalamus .
Temporal Effects in Laboratory Settings
Etomidate hydrochloride induces unconsciousness within one circulation time . Recovery is rapid due to extensive redistribution and rapid metabolism . It suppresses the adrenocortical axis by inhibiting the enzyme 11β-hydroxylase, which can last for many hours or even days following a single etomidate bolus dose .
Dosage Effects in Animal Models
The effects of etomidate hydrochloride vary with different dosages in animal models . Bolus doses of 0.25 mg/kg and 0.35 mg/kg are found to be the most optimal doses for the induction of anesthesia .
Metabolic Pathways
Etomidate hydrochloride is rapidly metabolized by hepatic esterases into an inactive carboxylic acid through hydrolyzation . The metabolism of etomidate hydrochloride mainly depends on hepatic esterase activity .
Transport and Distribution
Etomidate hydrochloride has relatively large volumes of distribution . After intravenous administration, it distributes rapidly to all tissues , with the highest concentrations in fat and liver .
Subcellular Localization
The subcellular localization of etomidate hydrochloride is primarily associated with its interaction with the GABA A receptors, which are predominantly located in the cell membrane . The binding of etomidate hydrochloride to these receptors influences its activity and function .
准备方法
Synthetic Routes and Reaction Conditions: Etomidate hydrochloride is synthesized through a multi-step process involving the reaction of ethyl 3-aminocrotonate with benzyl cyanide to form ethyl 3-(1-phenylethyl)imidazole-5-carboxylate. This intermediate is then hydrolyzed to produce etomidate, which is subsequently converted to its hydrochloride salt .
Industrial Production Methods: In industrial settings, etomidate hydrochloride is typically produced in large-scale reactors under controlled conditions to ensure high purity and yield. The process involves the use of solvents and catalysts to facilitate the reactions, followed by purification steps such as crystallization and filtration to obtain the final product .
化学反应分析
Types of Reactions: Etomidate hydrochloride undergoes several types of chemical reactions, including hydrolysis, esterification, and substitution reactions .
Common Reagents and Conditions:
Hydrolysis: Etomidate hydrochloride is hydrolyzed by hepatic esterases into an inactive carboxylic acid.
Esterification: The synthesis of etomidate involves esterification reactions to form the ethyl ester intermediate.
Substitution: The imidazole ring in etomidate can undergo substitution reactions with various electrophiles.
Major Products Formed: The primary product formed from the hydrolysis of etomidate hydrochloride is an inactive carboxylic acid . Other products depend on the specific reagents and conditions used in the reactions.
相似化合物的比较
Methoxyethyl etomidate hydrochloride (ET-26): A novel etomidate analogue with reduced adrenocortical suppression.
Uniqueness: Etomidate hydrochloride is unique among anesthetic agents due to its rapid onset of action, minimal cardiovascular and respiratory depression, and its ability to decrease intracranial pressure while maintaining normal arterial pressure . its use is limited by its potential to suppress adrenocortical function .
属性
IUPAC Name |
ethyl 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2.ClH/c1-3-18-14(17)13-9-15-10-16(13)11(2)12-7-5-4-6-8-12;/h4-11H,3H2,1-2H3;1H/t11-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDXBSVHIGDPOE-RFVHGSKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CN1C(C)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CN=CN1[C@H](C)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53188-20-8 | |
| Record name | 1H-Imidazole-5-carboxylic acid, 1-[(1R)-1-phenylethyl]-, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53188-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Etomidate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053188208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylate monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.095 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETOMIDATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZUM3W5027S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



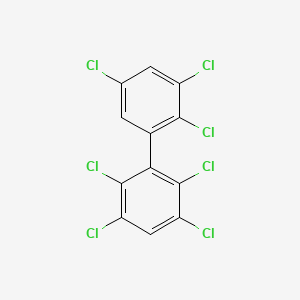
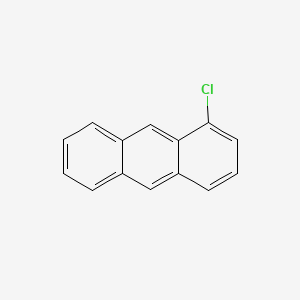
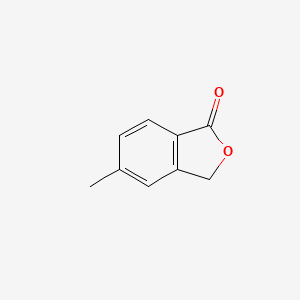


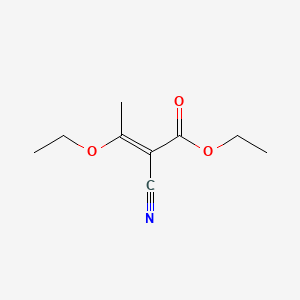
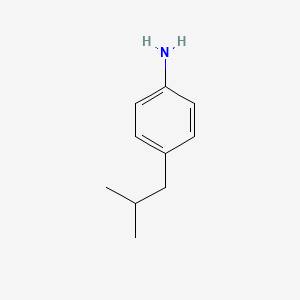
![2-[(4-chloro-2-nitrophenyl)azo]-N-(4-chloro-o-tolyl)-3-oxobutyramide](/img/structure/B1594160.png)
